(E)-N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(thiophen-2-yl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(thiophen-2-yl)acrylamide is a useful research compound. Its molecular formula is C16H16N4O2S and its molecular weight is 328.39. The purity is usually 95%.
BenchChem offers high-quality (E)-N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(thiophen-2-yl)acrylamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(thiophen-2-yl)acrylamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Analysis
One aspect of scientific research on compounds similar to (E)-N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(thiophen-2-yl)acrylamide focuses on synthesis and structural determination. For instance, Kariuki et al. (2022) detailed the synthesis and structure determination of a similar compound using techniques like NMR spectroscopy and X-ray diffraction (Kariuki et al., 2022).
Polymerization and Functional Applications
The compound's potential in polymerization processes is another area of interest. For example, Ling et al. (1999) synthesized a novel functional acrylamide and explored its polymerization, highlighting the potential applications in material science (Ling et al., 1999).
Structural Modifications and Biological Activity
Structural modifications of compounds like (E)-N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(thiophen-2-yl)acrylamide can lead to different biological activities. Elmagd et al. (2017) used a similar compound as a precursor for synthesizing various heterocyclic compounds with antimicrobial assessment (Elmagd et al., 2017).
Exploring Heterocyclic Derivatives
Research also delves into synthesizing and characterizing heterocyclic derivatives. El‐Sayed et al. (2008) synthesized new N- and S-substituted 1,3,4-oxadiazole derivatives, underlining the diverse applications of these compounds in chemical research (El‐Sayed et al., 2008).
Potential in Conducting Polymers
Furthermore, the compound’s derivatives have potential in developing conducting polymers. Variş et al. (2006) synthesized a mixture of isomers for producing soluble polymers, highlighting the material science aspect of these compounds (Variş et al., 2006).
Corrosion Inhibition Properties
Compounds like (E)-N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(thiophen-2-yl)acrylamide may also find application in corrosion inhibition. Ammal et al. (2018) evaluated the corrosion inhibition ability of similar oxadiazole derivatives, showing their potential in industrial applications (Ammal et al., 2018).
properties
IUPAC Name |
(E)-N-[[3-(1-ethylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl]-3-thiophen-2-ylprop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2S/c1-2-20-9-3-6-13(20)16-18-15(22-19-16)11-17-14(21)8-7-12-5-4-10-23-12/h3-10H,2,11H2,1H3,(H,17,21)/b8-7+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGSNQKNNYZOYMO-BQYQJAHWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC=C1C2=NOC(=N2)CNC(=O)C=CC3=CC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C=CC=C1C2=NOC(=N2)CNC(=O)/C=C/C3=CC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(thiophen-2-yl)acrylamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.